2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-8(17)13-11-15-16-12(20-11)19-7-10(18)14-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXVDMAOXKNXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is typically constructed via cyclization of thiosemicarbazides or through oxidative cyclization of thioureas. For the 5-acetamido derivative, a plausible route involves:
- Formation of 5-Amino-1,3,4-thiadiazole-2-thiol : Reaction of thiosemicarbazide with acetic anhydride under acidic conditions yields 5-acetamido-1,3,4-thiadiazole-2-thiol.
- Protection/Deprotection Strategies : Selective acetylation ensures the 5-position is functionalized while preserving the thiol group for subsequent coupling.
Sulfanyl Group Incorporation via Nucleophilic Substitution
The thiol group of 5-acetamido-1,3,4-thiadiazole-2-thiol acts as a nucleophile, displacing halides or other leaving groups in acetamide precursors. A demonstrated method involves:
- Reaction with 2-Chloro-N-phenylacetamide :
Table 1: Representative Reaction Conditions for Sulfanyl Incorporation
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 5-Acetamido-thiadiazole-thiol | 0.01 mol | 1,4-Dioxane | Reflux | 1 hr | 83% |
| 2-Chloro-N-phenylacetamide | 0.01 mol | ||||
| KOH | 0.015 mol |
Optimization of Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents like 1,4-dioxane enhance nucleophilicity of the thiolate ion, while bases such as KOH deprotonate the thiol to accelerate substitution. Alternative bases (e.g., NaHCO₃) and solvents (acetonitrile, DMF) may influence reaction kinetics and purity.
Temperature and Time
Reflux conditions (~100–120°C) are critical for achieving complete conversion within 1–2 hours. Prolonged heating risks decomposition of the thiadiazole ring.
Purification and Crystallization Techniques
Workup Procedures
Recrystallization
Recrystallization from water or alcohol-water mixtures yields high-purity product. For example, cooling a saturated aqueous solution to 10°C produces colorless crystals.
Table 2: Crystallization Conditions and Outcomes
| Solvent System | Temperature | Crystal Form | Purity |
|---|---|---|---|
| Water | 10°C | Colorless needles | >99% |
| Isopropyl alcohol | 20°C | Platelets | 98% |
Analytical Characterization
While the user’s focus is on synthesis, brief mention of characterization validates preparation success:
- ¹H NMR : Key signals include the acetamide methyl group (~δ 2.1 ppm) and aromatic protons (~δ 7.3 ppm).
- X-ray Crystallography : Confirms molecular geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds).
Challenges and Alternative Approaches
Competing Side Reactions
Alternative Coupling Methods
- Mitsunobu Reaction : Utilizes diazodicarboxylates to form C–S bonds, though cost may be prohibitive.
- Metal-Catalyzed Cross-Coupling : Palladium catalysts enable coupling of thiols with aryl halides, but substrate compatibility requires validation.
Chemical Reactions Analysis
Types of Reactions
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Material Science: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide) :
A clinically used carbonic anhydrase inhibitor, acetazolamide replaces the sulfanyl-acetamide group with a sulfonamide. This substitution confers stronger hydrogen-bonding capacity, enhancing enzyme inhibition but reducing lipophilicity compared to the target compound .- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: This analog replaces the acetamido group at position 5 with a benzylthio moiety. In vitro studies show moderate cytotoxicity against cancer cell lines (IC₅₀ ~15–25 µM), comparable to the target compound .
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide :
The replacement of the thiadiazole with a triazine ring alters electronic properties, reducing antibacterial activity but enhancing antiproliferative effects in certain tumor models .
Modifications to the Acetamide Side Chain
- N-(2-Phenylphenyl) Derivatives: Compounds like 2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide exhibit increased steric bulk, which may hinder target binding. However, cyclohexylamino substitution improves solubility in polar solvents .
N-(2,5-Dimethoxyphenyl) Analogs :
The dimethoxy groups in 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide enhance π-π stacking interactions with aromatic residues in enzyme active sites, as evidenced in acetylcholinesterase inhibition assays (IC₅₀ ~2.5 µM) .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula for this compound is C11H14N6O2S3 with a molecular weight of 358.46 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 358.46 g/mol |
| LogP | 2.353 |
| LogD | 2.308 |
| Polar Surface Area | 92.83 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Research indicates that compounds containing the thiadiazole ring exhibit various biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. The presence of sulfur in the thiadiazole structure enhances the interaction with microbial targets.
- Neuroprotective Effects : Some studies have demonstrated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in neurodegenerative diseases.
- Inhibition of Carbonic Anhydrase : Thiadiazole derivatives have been evaluated for their ability to inhibit carbonic anhydrase II (CA II), an enzyme implicated in numerous physiological processes. For instance, certain derivatives exhibited IC50 values comparable to established inhibitors like acetazolamide .
Anticancer Activity
A study focused on various thiadiazole derivatives assessed their anticancer properties against multiple cancer cell lines (PC3, MCF7, SKNMC). It was found that some compounds induced apoptosis through the activation of caspases (3, 8, and 9), highlighting their potential as anticancer agents .
Neuroprotective Studies
In a neuroprotection study involving PC12 cells, certain thiadiazole derivatives demonstrated protective effects against sodium nitroprusside-induced damage. These compounds showed reduced cytotoxicity compared to standard neuroprotective agents like edaravone .
Case Studies
- Neuroprotection : In vitro studies indicated that specific derivatives provided significant protection to neuronal cells from oxidative damage. The protective mechanisms included the reduction of reactive oxygen species (ROS) and modulation of apoptotic pathways.
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity against various bacterial strains. Compounds were tested for minimum inhibitory concentrations (MIC), showing promising results against resistant strains.
Q & A
Advanced Question: How can solvent polarity and temperature gradients be optimized to minimize disulfide byproducts during alkylation?
Methodological Answer :
- Solvent Screening : Use high-polarity solvents (e.g., DMSO) to stabilize intermediates and reduce disulfide formation. Binary solvent systems (e.g., toluene:water) may enhance phase separation for easier purification .
- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C over 2 hours) can control reaction kinetics. Real-time monitoring via TLC (hexane:ethyl acetate, 9:1) helps track byproduct formation .
- Additives : Catalytic amounts of iodine or copper(I) iodide can suppress disulfide coupling .
Basic Question: Which spectroscopic techniques confirm the structural integrity of this compound?
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks for the acetamide (-NHCO- at δ 8.2–8.5 ppm), thiadiazole ring protons (δ 7.5–8.0 ppm), and phenyl groups (δ 6.8–7.4 ppm). Splitting patterns distinguish adjacent substituents .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of acetamide moiety at m/z 105) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) validate functional groups .
Advanced Question: How can overlapping NMR signals from the thiadiazole and phenyl groups be resolved?
Methodological Answer :
- 2D NMR (COSY, HSQC) : Correlate proton-proton coupling and carbon-proton connectivity to deconvolute overlapping δ 7.5–8.0 ppm signals .
- Solvent Effects : Use deuterated DMSO to enhance solubility and shift exchangeable protons (e.g., -NH) downfield .
- Dynamic NMR : Variable-temperature studies (25–60°C) resolve rotational barriers in the acetamide group .
Basic Question: What biological activities are associated with thiadiazole-acetamide analogs?
Methodological Answer :
Reported activities include:
- Antimicrobial : Inhibition of bacterial enoyl-ACP reductase (IC50 ~5–20 μM) .
- Anticancer : Caspase-3 activation in breast cancer cell lines (MCF-7, IC50 ~10–50 μM) via thiadiazole-induced apoptosis .
- Anti-inflammatory : COX-2 suppression (40–60% inhibition at 10 μM) in macrophage models .
Advanced Question: How can structure-activity relationship (SAR) studies identify critical substituents for anticancer activity?
Methodological Answer :
- Analog Synthesis : Modify the phenyl ring (e.g., electron-withdrawing groups at para-position) and thiadiazole substituents (e.g., methyl vs. acetamide) .
- In Silico Docking : Use AutoDock Vina to predict binding affinity to caspase-3 or EGFR kinases. Prioritize analogs with ΔG < -8 kcal/mol .
- Biological Assays : Compare IC50 values across analogs in dose-response curves (0.1–100 μM) .
Basic Question: What purification strategies are effective for this compound?
Q. Methodological Answer :
- Recrystallization : Use ethanol or ethyl acetate to isolate pure crystals (yield: 60–75%) .
- Column Chromatography : Silica gel (mesh 230–400) with hexane:ethyl acetate (3:1 → 1:1 gradient) removes polar impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile:water, 70:30) resolve co-eluting byproducts .
Advanced Question: How to address contradictory reports on reaction yields when using DMSO vs. DMF as solvents?
Methodological Answer :
- Reinvestigate Solvent Basicity : DMF (pKa ~15.1) may deprotonate thiols less effectively than DMSO (pKa ~13.3), reducing alkylation efficiency. Titrate with NaH to maintain pH >10 .
- Byproduct Analysis : Use LC-MS to quantify disulfide formation, which is higher in DMF due to oxidative side reactions .
- Reaction Kinetics : Conduct time-resolved NMR to compare intermediate stability in DMSO vs. DMF .
Basic Question: What is the role of the thiadiazole ring in the compound’s reactivity?
Methodological Answer :
The 1,3,4-thiadiazole ring:
- Acts as a electron-deficient heterocycle, facilitating nucleophilic substitution at the sulfur atom .
- Enhances metabolic stability via resonance stabilization of the ring system .
Advanced Question: How can DFT calculations validate the proposed mechanism of thiadiazole alkylation?
Methodological Answer :
- Transition State Modeling : Use Gaussian 09 to compute energy barriers for sulfur nucleophilicity in the thiadiazole vs. competing sites (e.g., acetamide oxygen) .
- Charge Distribution Maps : Analyze Mulliken charges to predict regioselectivity (e.g., C2 vs. C5 alkylation) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated thiols to confirm rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
